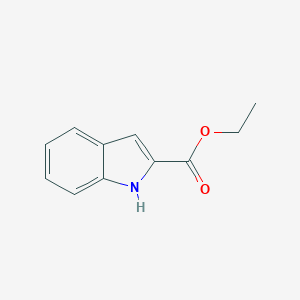

Ethyl indole-2-carboxylate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10076. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h3-7,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXQAEWRSVZPJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191140 | |

| Record name | Ethyl indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3770-50-1 | |

| Record name | Ethyl 1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3770-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl indole-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003770501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl indole-2-carboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL INDOLE-2-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR9Y4AXI3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl Indole-2-carboxylate from o-Nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl indole-2-carboxylate (B1230498) from o-nitrotoluene, a key transformation in the production of various pharmaceutically relevant indole (B1671886) derivatives. The primary and most established method for this conversion is the Reissert indole synthesis .[1][2][3][4][5][6] This guide will detail the underlying chemistry, provide in-depth experimental protocols, and present quantitative data to support the practical application of this synthetic route.

Introduction to the Reissert Indole Synthesis

The Reissert indole synthesis is a powerful method for the preparation of indoles and their derivatives. Specifically for the synthesis of ethyl indole-2-carboxylate from o-nitrotoluene, the process involves two critical steps:

-

Condensation: The reaction begins with the condensation of o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a strong base, typically potassium ethoxide, to yield ethyl o-nitrophenylpyruvate.[1][2][4] Potassium ethoxide has been shown to provide better results than sodium ethoxide.[1][2]

-

Reductive Cyclization: The intermediate, ethyl o-nitrophenylpyruvate, then undergoes a reductive cyclization. This is commonly achieved through catalytic hydrogenation using a platinum catalyst or by using reducing agents like zinc in acetic acid.[1][2][7] This step reduces the nitro group to an amine, which subsequently cyclizes to form the indole ring.

This synthetic pathway is advantageous as it utilizes readily available and inexpensive starting materials to produce a versatile indole intermediate.[7]

Experimental Protocols

The following protocols are based on established and verified procedures, providing a step-by-step guide for the laboratory synthesis of this compound.

Step 1: Synthesis of the Potassium Salt of Ethyl o-Nitrophenylpyruvate

This initial step involves the base-catalyzed condensation of o-nitrotoluene and diethyl oxalate.

Experimental Procedure:

-

In a meticulously dried flask equipped for stirring, add metallic potassium.

-

Under a stream of dry nitrogen, introduce a mixture of absolute ethanol (B145695) and anhydrous ether at a rate that maintains a gentle boil until all the potassium has dissolved, forming potassium ethoxide.[7] The complete dissolution of potassium can take 1.5 to 3 hours.[7]

-

After the potassium is fully dissolved, cool the solution to room temperature and add a larger volume of anhydrous ether.[7]

-

To this stirred solution, add diethyl oxalate, followed by the addition of o-nitrotoluene after a brief interval.[7]

-

Continue stirring the reaction mixture. The potassium salt of ethyl o-nitrophenylpyruvate will precipitate out of the solution.

-

Collect the precipitated salt by filtration, wash it thoroughly with anhydrous ether to remove any unreacted starting materials, and then air-dry the product.

Step 2: Reductive Cyclization to this compound

The isolated potassium salt of ethyl o-nitrophenylpyruvate is then converted to the final product through reductive cyclization.

Experimental Procedure:

-

Place the dried potassium salt of ethyl o-nitrophenylpyruvate in a hydrogenation vessel and dissolve it in glacial acetic acid.[7]

-

Add a platinum catalyst to the solution.[7]

-

Pressurize the vessel with hydrogen in a low-pressure hydrogenation apparatus and shake until the uptake of hydrogen ceases. Continue shaking for an additional 1-2 hours to ensure the reaction goes to completion.[7]

-

After the reaction is complete, remove the catalyst by filtration and wash it with glacial acetic acid.[7]

-

Slowly add water to the filtrate with stirring to precipitate the crude this compound as a yellow solid.[7]

-

Collect the solid by filtration and wash it with water.

-

Dry the product over calcium chloride in a desiccator.[7]

-

For further purification, the crude product can be recrystallized from a mixture of methylene (B1212753) chloride and light petroleum ether to yield white needles of this compound.[7]

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound from o-nitrotoluene via the Reissert method.

| Parameter | Value | Reference |

| Step 1: Condensation | ||

| o-Nitrotoluene (molar equivalent) | 1.00 | [7] |

| Diethyl Oxalate (molar equivalent) | 1.00 | [7] |

| Potassium (molar equivalent) | 1.00 | [7] |

| Step 2: Reductive Cyclization | ||

| Potassium Salt of Ethyl o-Nitrophenylpyruvate (molar equivalent) | 1.00 | [7] |

| Platinum Catalyst (weight %) | ~0.67% (relative to the potassium salt) | [7] |

| Initial Hydrogen Pressure | ~30 p.s.i. | [7] |

| Overall Yield | ||

| Purified this compound | 41-44% (based on o-nitrotoluene) | [7] |

| Product Characterization | ||

| Melting Point | 122.5–124 °C | [7] |

Experimental Workflow and Signaling Pathways

The logical flow of the synthesis is depicted in the following diagrams.

Caption: Synthetic workflow for this compound.

Caption: Key chemical transformations in the synthesis.

References

- 1. Reissert_indole_synthesis [chemeurope.com]

- 2. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Reissert Indole Synthesis [drugfuture.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Fischer Indole Synthesis of Ethyl Indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Fischer indole (B1671886) synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a pivotal reaction for the construction of the indole nucleus. This technical guide provides a comprehensive overview of the synthesis of ethyl indole-2-carboxylate (B1230498), a valuable intermediate in medicinal chemistry and materials science. We will delve into the reaction's mechanistic underpinnings, present detailed experimental protocols for its execution, and furnish a comparative analysis of various catalytic systems. This document is intended to serve as a practical and thorough resource for researchers engaged in the synthesis and application of indole derivatives.

Reaction Mechanism and Workflow

The Fischer indole synthesis of ethyl indole-2-carboxylate is fundamentally a two-stage process. The first stage involves the acid-catalyzed condensation of phenylhydrazine (B124118) with ethyl pyruvate (B1213749) to form the corresponding ethyl pyruvate phenylhydrazone. The second, and defining, stage is the acid-catalyzed intramolecular cyclization of this hydrazone intermediate, which proceeds through a cascade of rearrangements to furnish the aromatic indole ring system.

The key mechanistic steps of the indolization stage are:

-

Tautomerization: The phenylhydrazone tautomerizes to its more reactive ene-hydrazine form.

-

[1][1]-Sigmatropic Rearrangement: A concerted, pericyclic rearrangement (akin to a Claisen rearrangement) occurs, breaking the N-N bond and forming a new C-C bond.

-

Rearomatization: The intermediate regains aromaticity through proton transfer.

-

Cyclization and Elimination: An intramolecular nucleophilic attack by the amino group forms a five-membered ring. Subsequent elimination of ammonia (B1221849) yields the final indole product.

A variety of Brønsted and Lewis acids can catalyze this transformation, with the choice of catalyst significantly impacting reaction conditions and yield.[1][2]

Logical Workflow of the Synthesis

The overall process can be visualized as a linear progression from starting materials to the final product.

Caption: Overall workflow of the two-stage synthesis.

Core Mechanism of Indolization

The critical cyclization step involves a series of well-defined transformations, initiated by the acid catalyst.

Caption: Key steps in the Fischer indole cyclization mechanism.

Comparative Experimental Data

The choice of acid catalyst is a critical parameter in the Fischer indole synthesis. Different catalysts require distinct reaction conditions and afford varying yields. The following table summarizes conditions for the cyclization of ethyl pyruvate phenylhydrazone to this compound.

| Catalyst | Solvent(s) | Temperature (°C) | Time | Yield (%) | Reference(s) |

| Polyphosphoric Acid (PPA) | Phosphoric Acid | 70 - 120 | 10 - 40 min | 64 | [1] |

| Sulfuric Acid (H₂SO₄) | Ethanol (B145695) | Reflux | Not Specified | - | [3] |

| Zinc Chloride (ZnCl₂) | Acetic Acid | Not Specified | Not Specified | - | [3] |

| Hydrochloric Acid (HCl) | Ethanol | Not Specified | Not Specified | Low | [3] |

*Note: The 64% yield reported for the PPA method represents the overall yield for the two-step synthesis starting from phenylhydrazine. The yield for the HCl/EtOH method was noted to be low for a substituted analog.

Detailed Experimental Protocols

The following protocols provide detailed procedures for the synthesis of this compound.

Protocol 1: Two-Step Synthesis via Polyphosphoric Acid (PPA) Catalysis

This procedure is adapted from a patented method and represents a robust approach to the target molecule.[1]

Step 1: Synthesis of Ethyl Pyruvate Phenylhydrazone

-

Reaction Setup: To a suitable reaction vessel, add the chosen solvent (e.g., ethanol).

-

Addition of Reactants: Add phenylhydrazine hydrochloride (or phenylhydrazine) and ethyl pyruvate to the solvent.

-

Reaction Conditions: Heat the mixture to reflux at a temperature between 50-80°C.

-

Monitoring: Monitor the reaction for 3-5 hours until completion (e.g., by TLC).

-

Work-up: After the reaction is complete, remove the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from an aqueous ethanol solution. Filter the resulting pale yellow crystals and dry to yield the ethyl pyruvate phenylhydrazone intermediate.

Step 2: Indolization (Cyclization)

-

Catalyst Preparation: In a separate flask, prepare the catalytic medium by mixing polyphosphoric acid and phosphoric acid with stirring.

-

Heating: Heat the acid mixture to a temperature between 50-110°C.

-

Substrate Addition: Add the previously prepared ethyl pyruvate phenylhydrazone in portions over a period of 0.5 to 1.5 hours, while maintaining the reaction temperature between 70-120°C.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at the elevated temperature for an additional 10 to 40 minutes.

-

Quenching: Carefully pour the hot reaction mixture into an ice-water mixture with stirring.

-

Isolation: The product will precipitate as a light yellow solid. Collect the solid by filtration.

-

Purification: Wash the solid with water and dry to obtain this compound. The reported purity is greater than 97%, with an overall two-step yield of approximately 64%.[1]

Protocol 2: General Considerations for Alternative Acid Catalysts

While specific quantitative data is less available in generalized literature, the use of other common acid catalysts follows a similar principle.

-

Sulfuric Acid in Ethanol: The ethyl pyruvate phenylhydrazone intermediate can be refluxed in ethanol containing a catalytic amount of concentrated sulfuric acid.[3] The reaction progress should be monitored by TLC, and work-up would typically involve neutralization of the acid followed by extraction and recrystallization.

-

Zinc Chloride in Acetic Acid: Anhydrous zinc chloride, a Lewis acid, can be used in a solvent like glacial acetic acid.[3] The reaction often requires heating. The work-up procedure involves pouring the reaction mixture into water, which hydrolyzes the zinc salts and precipitates the crude indole product for subsequent purification.

Conclusion

The Fischer indole synthesis provides a reliable and versatile route to this compound. The two-step procedure, involving the formation and subsequent cyclization of ethyl pyruvate phenylhydrazone, can be effectively carried out using a range of acid catalysts. Polyphosphoric acid, in particular, has been shown to be an efficient catalyst, affording the product in good yield and high purity.[1] This guide offers the necessary mechanistic insight and detailed protocols to empower researchers in the successful synthesis of this important heterocyclic building block. Careful selection of the catalyst and optimization of reaction conditions are key to achieving high yields and purity, facilitating its application in drug discovery and development.

References

- 1. CN104402795A - Synthetic method of substituted indol-2-formic acid - Google Patents [patents.google.com]

- 2. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reissert Synthesis of Substituted Indole-2-carboxylates

For Researchers, Scientists, and Drug Development Professionals

The Reissert indole (B1671886) synthesis is a classic and reliable method for the preparation of indoles and their derivatives, particularly substituted indole-2-carboxylates. This reaction, first reported by Arnold Reissert in 1897, involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264), followed by a reductive cyclization of the resulting o-nitrophenylpyruvate intermediate.[1][2][3] This technical guide provides a comprehensive overview of the Reissert synthesis, including its mechanism, substrate scope, detailed experimental protocols, and relevant data for the synthesis of a variety of substituted indole-2-carboxylates.

Core Reaction and Mechanism

The overall transformation of the Reissert synthesis involves two key steps:

-

Condensation: An o-nitrotoluene derivative is treated with a base, typically a sodium or potassium alkoxide, to generate a carbanion at the methyl group. This carbanion then acts as a nucleophile, attacking one of the carbonyl groups of diethyl oxalate in a condensation reaction to form an ethyl o-nitrophenylpyruvate. Potassium ethoxide has been reported to give better results than sodium ethoxide for this step.[1]

-

Reductive Cyclization: The nitro group of the ethyl o-nitrophenylpyruvate intermediate is then reduced to an amine. A variety of reducing agents can be employed for this transformation, including zinc in acetic acid, ferrous sulfate (B86663) in ammonia, or catalytic hydrogenation (e.g., using a platinum catalyst).[2][4] The resulting amino group readily undergoes an intramolecular cyclization by attacking the adjacent ketone, leading to the formation of the indole ring system. Subsequent dehydration yields the aromatic indole-2-carboxylate.

The detailed mechanism of the Reissert indole synthesis is illustrated in the following diagram:

Caption: Reaction mechanism of the Reissert indole synthesis.

Substrate Scope and Quantitative Data

The Reissert synthesis is a versatile method that can be applied to a wide range of substituted o-nitrotoluenes to produce the corresponding substituted indole-2-carboxylates. The presence of various substituents on the aromatic ring is generally well-tolerated. The following table summarizes the yields of several substituted indole-2-carboxylates prepared via the Reissert synthesis under different reaction conditions.

| Starting Material | Base/Solvent | Reducing Agent | Product | Yield (%) | Reference |

| o-Nitrotoluene | KOEt / EtOH-Et₂O | H₂/Pt, AcOH | Ethyl indole-2-carboxylate | 41-44 | [4] |

| 2-Chloro-6-nitrotoluene | K-t-BuO / EtOH-Et₂O | Fe / AcOH | Ethyl 4-chloroindole-2-carboxylate | 54 | [5] |

| 4-Bromo-2-nitrotoluene | NaOEt / EtOH | Zn / AcOH | 6-Bromoindole-2-carboxylic acid | - | [6] |

| 4-Fluoro-2-nitrotoluene | NaOEt / EtOH | Fe / AcOH | Ethyl 5-fluoroindole-2-carboxylate | - | [7] |

| 4-Chloro-5-fluoro-2-nitrotoluene | - | - | Ethyl 5-chloro-4-fluoroindole-2-carboxylate | - | [7] |

| 4-Iodo-2-nitrotoluene | - | - | Methyl 6-chloro-4-iodoindole-2-carboxylate | - | [7] |

| 5-Hydroxy-2-nitrotoluene | - | - | 5-Hydroxyindole | - | [7] |

| 2,4-Dinitro-toluene | NaOEt / EtOH | SnCl₂ / HCl | Ethyl 5-nitroindole-2-carboxylate | - | [7] |

Note: The table is populated with available data. Some entries lack specific yield percentages in the cited literature but demonstrate the successful synthesis of the corresponding product.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of substituted indole-2-carboxylates via the Reissert reaction. A classic batch procedure and a modern continuous-flow hydrogenation method are described.

Classic Batch Synthesis of this compound

This procedure is adapted from Organic Syntheses.[4]

Step A: Preparation of the Potassium Salt of Ethyl o-Nitrophenylpyruvate

-

In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add 300 mL of anhydrous ether.

-

Carefully add 39.1 g (1.00 g atom) of freshly cut potassium.

-

While stirring and passing a slow stream of dry nitrogen through the flask, add a mixture of 250 mL of absolute ethanol (B145695) and 200 mL of anhydrous ether from the dropping funnel at a rate that maintains gentle boiling.

-

Once all the potassium has dissolved, turn off the nitrogen flow and allow the solution to cool to room temperature.

-

Add 2.5 L of anhydrous ether to the flask.

-

With stirring, add 146 g (1.00 mole) of diethyl oxalate, followed by 137 g (1.00 mole) of o-nitrotoluene after 10 minutes.

-

After an additional 10 minutes of stirring, pour the mixture into a 5-L Erlenmeyer flask, stopper it, and let it stand for at least 24 hours.

-

Collect the deep-purple potassium salt by filtration and wash it with anhydrous ether until the filtrate is colorless. The yield of the air-dried salt is typically 204–215 g (74–78%).

Step B: Reductive Cyclization to this compound

-

Place 30 g (0.109 mole) of the potassium salt from Step A into a 400-mL hydrogenation bottle.

-

Dissolve the salt in 200 mL of glacial acetic acid.

-

Add 0.20 g of platinum catalyst (e.g., Adams' catalyst).

-

Place the bottle in a low-pressure hydrogenation apparatus and flush the system with hydrogen.

-

Shake the bottle under an initial hydrogen pressure of approximately 30 p.s.i. until hydrogen uptake ceases (and for an additional 1-2 hours).

-

Remove the catalyst by filtration and wash it with glacial acetic acid.

-

Pour the filtrate into a 4-L beaker and slowly add 3 L of water with stirring to precipitate the product.

-

Collect the yellow solid by filtration, wash it with five 100-mL portions of water, and dry it in a desiccator over calcium chloride.

-

The crude product can be purified by recrystallization from a mixture of methylene (B1212753) chloride and light petroleum ether to yield 11.3–11.7 g (41–44% based on o-nitrotoluene) of white, needle-like crystals of this compound.

Continuous-Flow Hydrogenation for the Synthesis of Substituted Indole-2-carboxylates

This method is advantageous for rapid optimization and scale-up. The following is a general procedure based on a published study.

Experimental Workflow:

Caption: Experimental workflow for continuous-flow Reissert synthesis.

General Protocol:

-

Prepare a solution of the substituted ethyl o-nitrophenylpyruvate in a suitable solvent system (e.g., a 1:1 mixture of ethyl acetate (B1210297) and ethanol).

-

Set up a continuous-flow hydrogenation reactor (e.g., an H-Cube®) with a palladium on carbon (Pd/C) catalyst cartridge.

-

Set the desired reaction parameters, including temperature, hydrogen pressure, and flow rate.

-

Pump the substrate solution through the reactor.

-

Collect the product stream after it exits the reactor.

-

Monitor the reaction conversion using an appropriate analytical technique, such as UPLC.

-

After the reaction is complete, the solvent is removed from the collected product stream under reduced pressure to yield the crude indole-2-carboxylate, which can be further purified if necessary.

Variations and Modifications

Butin Modification

A notable variation of the Reissert synthesis is the Butin modification.[1] This intramolecular version utilizes a furan (B31954) ring-opening to provide the necessary carbonyl group for the cyclization to form the indole. This modification results in a ketone side chain in the final product, which allows for further chemical transformations.

Conclusion

The Reissert indole synthesis remains a valuable and widely used method for the preparation of substituted indole-2-carboxylates. Its operational simplicity, tolerance of a range of functional groups, and the availability of starting materials make it an attractive strategy in both academic and industrial research, particularly in the field of drug discovery and development where the indole scaffold is a key pharmacophore. The development of modern techniques, such as continuous-flow hydrogenation, has further enhanced the efficiency and scalability of this classic reaction.

References

- 1. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

Chemical properties of ethyl 1H-indole-2-carboxylate

An In-depth Technical Guide to the Chemical Properties of Ethyl 1H-indole-2-carboxylate

For researchers, scientists, and drug development professionals, a thorough understanding of the chemical properties of ethyl 1H-indole-2-carboxylate is crucial for its application in synthesis and medicinal chemistry. This guide provides a comprehensive overview of its physical, spectroscopic, and reactive characteristics, supported by experimental protocols and visual diagrams.

Chemical and Physical Properties

Ethyl 1H-indole-2-carboxylate is a slightly off-white to off-white crystalline powder.[1] It is a key intermediate in the synthesis of various biologically active compounds.[2][3]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | [1][4][5] |

| Molecular Weight | 189.21 g/mol | [1][4] |

| Melting Point | 119-125 °C | [1][2][6] |

| Boiling Point | 342.4 °C at 760 mmHg | [1] |

| Density | ~1.21 g/cm³ | [1][2] |

| Appearance | Slightly off-white to off-white crystalline powder | [1] |

| XLogP3 | 3.2 | [1][4] |

| CAS Number | 3770-50-1 | [1][4] |

Table 2: Identification and Descriptors

| Identifier | Value | Source |

| IUPAC Name | ethyl 1H-indole-2-carboxylate | [4] |

| InChI | InChI=1S/C11H11NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h3-7,12H,2H2,1H3 | [4][7] |

| InChIKey | QQXQAEWRSVZPJM-UHFFFAOYSA-N | [4][7] |

| Canonical SMILES | CCOC(=O)C1=CC2=CC=CC=C2N1 | [4][6] |

| Synonyms | 2-Carbethoxyindole, 2-Ethoxycarbonylindole, Ethyl indole-2-carboxylate (B1230498) | [1][4][8] |

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the structure and purity of ethyl 1H-indole-2-carboxylate.

Table 3: Spectroscopic Data Summary

| Technique | Key Peaks/Shifts | Source |

| ¹H NMR (DMSO-d₆) | δ ~11.91 (s, 1H, NH), 7.66 (d, 1H), 7.49 (d, 1H), 7.27 (dd, 1H), 7.18 (s, 1H, H-3), 7.09 (dd, 1H), 4.30 (q, 2H, OCH₂), 1.30 (t, 3H, CH₃) | [9] |

| ¹³C NMR (DMSO-d₆) | δ ~162.3 (C=O), 137.9, 127.5, 127.2, 125.1, 122.5, 120.7, 113.1, 108.3 (C-3), 52.2 (OCH₂) | [9] |

| IR (KBr) | ν (cm⁻¹) data available | [4][10] |

| Mass Spec (GC-MS) | m/z 189 (M+), 143, 115 | [4] |

| Mass Spec (LRMS-ESI⁻) | m/z 173.9 (M-H) | [9] |

Reactivity and Signaling Pathways

Ethyl 1H-indole-2-carboxylate serves as a versatile precursor for a wide range of more complex indole (B1671886) derivatives. Its reactivity is centered around the N-H proton of the indole ring, the ester functionality, and the C-3 position.

Key Reactions

-

N-Alkylation: The indole nitrogen can be readily alkylated under basic conditions.[9]

-

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using a base like potassium hydroxide (B78521).[9]

-

Hydrazinolysis: Reaction with hydrazine (B178648) leads to the formation of indole-2-carbohydrazide.[9]

-

As a Reactant: It is a key starting material for synthesizing various inhibitors and antagonists, including CRTH2 receptor antagonists, indoleamine 2,3-dioxygenase (IDO) inhibitors, and cannabinoid CB1 receptor antagonists.[2][3]

Caption: Key chemical transformations of ethyl 1H-indole-2-carboxylate.

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings.

Protocol 1: Synthesis via Fischer Indole Synthesis (Modified)

This method involves the reductive cyclization of the potassium salt of ethyl o-nitrophenylpyruvate.

-

Preparation of Potassium Salt: o-Nitrotoluene (1.00 mole) is reacted with diethyl oxalate (B1200264) (1.00 mole) in the presence of potassium ethoxide in a solution of absolute ethanol (B145695) and anhydrous ether.[11]

-

Hydrogenation: The resulting potassium salt (0.109 mole) is dissolved in glacial acetic acid (200 ml).[11] Platinum catalyst (0.20 g) is added, and the mixture is hydrogenated in a Parr apparatus at an initial pressure of about 30 p.s.i. until hydrogen uptake ceases.[11]

-

Isolation: The catalyst is removed by filtration. The filtrate is diluted with 3 L of water with stirring, causing the product to precipitate.[11]

-

Purification: The yellow solid is collected by filtration, washed with water, and dried over calcium chloride to yield ethyl indole-2-carboxylate.[11]

Protocol 2: Synthesis from Indole-2-carboxylic Acid

This is a straightforward esterification method.

-

Acid Chloride Formation: Indole-2-carboxylic acid (3.1 mmol) is dissolved in thionyl chloride (SOCl₂) (19 ml) at 0°C and stirred for 1 hour.[2][12]

-

Esterification: The excess SOCl₂ is removed by rotary evaporation. Absolute ethanol (17 ml) is added to the resulting oil at room temperature.[2][12]

-

Isolation and Purification: The solution is stirred overnight. The resulting precipitate is collected by vacuum filtration to yield ethyl 1H-indole-2-carboxylate as a beige solid.[2][12] It can be further purified by recrystallization from methanol.[12][13]

Caption: Comparative workflows for the synthesis of ethyl 1H-indole-2-carboxylate.

Protocol 3: N-Alkylation of Ethyl 1H-indole-2-carboxylate

This protocol describes a general procedure for adding an alkyl group to the indole nitrogen.

-

Reaction Setup: A solution of ethyl 1H-indole-2-carboxylate (1.0 mmol) and aqueous potassium hydroxide (3.0 mmol) in acetone (B3395972) (10 mL) is stirred at 20°C for 30 minutes.[9]

-

Addition of Alkylating Agent: The appropriate alkylating agent (e.g., allyl bromide, benzyl (B1604629) bromide) (1.1 mmol) is added to the mixture.[9]

-

Reaction: The mixture is stirred for 2-8 hours, depending on the specific alkylating agent.[9]

-

Workup: The solvent is removed under reduced pressure. Water is added, and the organic layer is extracted, dried, and purified to yield the N-alkylated product.[9]

Crystal Structure

The crystal structure of ethyl 1H-indole-2-carboxylate has been determined. The molecules form hydrogen-bonded dimers in the solid state. This hydrogen bonding occurs between the indole N-H group of one molecule and the keto oxygen atom of an adjacent molecule, creating a centrosymmetric R²₂(10) ring motif.[2][12] The overall molecular packing exhibits a herringbone pattern.[12][13]

This comprehensive guide provides foundational data and methodologies for professionals working with ethyl 1H-indole-2-carboxylate, facilitating its effective use in research and development.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound CAS#: 3770-50-1 [m.chemicalbook.com]

- 3. This compound | 3770-50-1 [chemicalbook.com]

- 4. This compound | C11H11NO2 | CID 73125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ETHYL 1H-INDOLE-2-CARBOXYLATE | CAS 3770-50-1 [matrix-fine-chemicals.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. This compound(3770-50-1) 1H NMR spectrum [chemicalbook.com]

- 8. 1H-Indole-2-carboxylic acid, ethyl ester (CAS 3770-50-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. mdpi.com [mdpi.com]

- 10. 1H-Indole-2-carboxylic acid, ethyl ester [webbook.nist.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Spectroscopic Profile of Ethyl Indole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl indole-2-carboxylate (B1230498), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a valuable resource for its identification, characterization, and utilization in research and development.

Spectroscopic Data Presentation

The following tables summarize the key quantitative spectroscopic data for ethyl indole-2-carboxylate.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.90 (approx.) | br s | - | NH |

| 7.66 | d | 8.0 | Ar-H 4 |

| 7.43 | d | 8.3 | Ar-H 7 |

| 7.23 | s | - | Ar-H 3 |

| 7.18 | ddd | 8.3, 7.1, 1.2 | Ar-H 6 |

| 7.04 | ddd | 8.0, 7.1, 1.0 | Ar-H 5 |

| 4.41 | q | 7.1 | -O-CH₂ -CH₃ |

| 1.42 | t | 7.1 | -O-CH₂-CH₃ |

Solvent: CDCl₃. Instrument: 400 MHz.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 162.2 | C =O |

| 136.7 | Ar-C 7a |

| 127.8 | Ar-C 2 |

| 126.5 | Ar-C 3a |

| 124.7 | Ar-C 6 |

| 122.1 | Ar-C 4 |

| 120.7 | Ar-C 5 |

| 111.7 | Ar-C 7 |

| 108.0 | Ar-C 3 |

| 61.5 | -O-CH₂ -CH₃ |

| 14.5 | -O-CH₂-CH₃ |

Solvent: CDCl₃.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3300 (broad) | N-H stretch |

| 2980, 2930 | C-H stretch (aliphatic) |

| 1690 | C=O stretch (ester) |

| 1540, 1460, 1440 | C=C stretch (aromatic) |

| 1240, 1020 | C-O stretch (ester) |

| 750 | C-H bend (ortho-disubstituted) |

Sample Preparation: KBr pellet.

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 189 | 100 | [M]⁺ (Molecular ion) |

| 160 | 45 | [M - C₂H₅]⁺ |

| 144 | 95 | [M - OC₂H₅]⁺ |

| 116 | 60 | [M - COOC₂H₅]⁺ |

| 89 | 40 | [C₇H₅]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The data presented above are typically acquired using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For signal enhancement, 8 to 16 scans are typically co-added.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically operating at 100 MHz for a 400 MHz ¹H spectrometer. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A few milligrams of this compound are finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then compressed in a pellet-press under high pressure to form a thin, transparent pellet.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in a sample holder in the beam path of an FT-IR spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount of the solid sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source and heated to volatilize the sample.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of electrons (typically at 70 eV) in a technique known as Electron Ionization (EI). This process causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺), and also induces fragmentation.

-

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion, generating the mass spectrum.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the 1H NMR Spectrum of Ethyl Indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of ethyl indole-2-carboxylate (B1230498). The information presented herein is intended to assist researchers and professionals in the fields of chemistry and drug development in the characterization and understanding of this compound. This document details the experimental protocol for acquiring the spectrum, a thorough interpretation of the spectral data, and a visual representation of the molecular structure with corresponding proton assignments.

Molecular Structure and Proton Environments

Ethyl indole-2-carboxylate is a heterocyclic compound featuring an indole (B1671886) core substituted with an ethyl carboxylate group at the 2-position. The molecule possesses several distinct proton environments that give rise to a characteristic 1H NMR spectrum. Understanding the chemical environment of each proton is crucial for the accurate assignment of the observed signals.

Below is a diagram of the molecular structure with the non-equivalent protons labeled for reference in the subsequent spectral analysis.

Caption: Molecular structure of this compound with proton labeling.

1H NMR Spectral Data

The 1H NMR spectrum of this compound was recorded on a 400 MHz spectrometer in deuterated chloroform (B151607) (CDCl3). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |

| N-H | 8.99 | broad singlet (br s) | - | 1H |

| H-4 | ~7.68 | doublet of doublets (dd) | ~8.0, 1.0 | 1H |

| H-7 | ~7.42-7.13 | doublet of doublets (dd) | ~8.0, 1.0 | 1H |

| H-5 | ~7.42-7.13 | triplet of doublets (td) | ~8.0, 1.0 | 1H |

| H-6 | ~7.42-7.13 | triplet of doublets (td) | ~8.0, 1.0 | 1H |

| H-3 | ~7.42-7.13 | singlet-like | - | 1H |

| -OCH2CH3 | 4.42 | quartet (q) | 7.2 | 2H |

| -OCH2CH3 | 1.43 | triplet (t) | 7.2 | 3H |

Spectral Interpretation

The 1H NMR spectrum of this compound displays a set of well-resolved signals corresponding to the different protons in the molecule.

-

Indole N-H Proton: A broad singlet is observed at a downfield chemical shift of approximately 8.99 ppm. This significant downfield shift is characteristic of an acidic N-H proton in an aromatic heterocyclic system, and its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

Aromatic Protons (H-4, H-5, H-6, H-7, and H-3): The aromatic region of the spectrum, between 7.13 and 7.68 ppm, contains the signals for the five protons of the indole ring.

-

The proton at the C-4 position (H-4) is expected to be the most deshielded of the benzene (B151609) ring protons due to the anisotropic effect of the adjacent pyrrole (B145914) ring and typically appears as a doublet of doublets around 7.68 ppm.

-

The protons at C-5, C-6, and C-7 (H-5, H-6, and H-7) produce a complex multiplet between 7.13 and 7.42 ppm. Based on data from analogous structures, H-7 is typically a doublet of doublets, while H-5 and H-6 are often observed as overlapping triplets of doublets.

-

The proton at the C-3 position (H-3) is a singlet-like peak within the aromatic multiplet, as it has no adjacent protons to couple with.

-

-

Ethyl Group Protons: The ethyl group of the ester functionality gives rise to two distinct signals.

-

The methylene (B1212753) protons (-OCH2CH3) appear as a quartet at 4.42 ppm.[1] The quartet multiplicity is due to coupling with the three adjacent methyl protons (n+1 = 3+1 = 4). The downfield shift is a result of the deshielding effect of the adjacent oxygen atom.

-

The methyl protons (-OCH2CH3) resonate as a triplet at 1.43 ppm.[1] The triplet multiplicity arises from coupling to the two adjacent methylene protons (n+1 = 2+1 = 3).

-

Experimental Protocol for 1H NMR Spectroscopy

The following is a general protocol for the acquisition of a 1H NMR spectrum of this compound.

4.1. Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolving the Sample: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is approximately 4-5 cm.

-

Capping: Cap the NMR tube securely.

4.2. Data Acquisition

-

Instrument Setup: The 1H NMR spectrum is acquired on a 400 MHz NMR spectrometer.

-

Sample Insertion: The NMR tube is placed in a spinner turbine and inserted into the magnet.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the CDCl3. The magnetic field homogeneity is then optimized by shimming on the sample to obtain sharp, symmetrical peaks.

-

Acquisition Parameters: A standard one-pulse sequence is used for acquiring the 1H NMR spectrum. Typical parameters include a 90° pulse width, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A total of 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Logical Workflow for Spectral Analysis

The process of analyzing the 1H NMR spectrum of this compound can be visualized as a logical workflow.

Caption: Workflow for the acquisition and analysis of the 1H NMR spectrum.

References

An In-depth Technical Guide on the Crystal Structure of Ethyl 1H-indole-2-carboxylate

This technical guide provides a comprehensive overview of the crystal structure of ethyl 1H-indole-2-carboxylate, targeting researchers, scientists, and professionals in drug development. The document details the crystallographic data, experimental protocols for its synthesis and crystallization, and its potential biological relevance.

Core Crystallographic Data

The crystal structure of ethyl 1H-indole-2-carboxylate has been determined by X-ray diffraction, revealing a monoclinic system. The compound crystallizes in the P2₁/c space group. The molecular packing is characterized by a herringbone pattern, with molecules forming hydrogen-bonded dimers.[1][2][3] This dimerization occurs through hydrogen bonds between the indole (B1671886) N-H group and the keto oxygen atom of an adjacent molecule, forming centrosymmetric R²₂(10) ring motifs.[1][2][3]

Table 1: Crystallographic Data for Ethyl 1H-indole-2-carboxylate

| Parameter | Value |

| Empirical Formula | C₁₁H₁₁NO₂ |

| Formula Weight | 189.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 5.5622(7) Å |

| b | 18.891(2) Å |

| c | 9.6524(13) Å |

| α | 90° |

| β | 104.454(13)° |

| γ | 90° |

| Volume | 982.1(2) ų |

| Z | 4 |

| Temperature | 170 K |

| Radiation Wavelength | 0.71073 Å (Mo Kα) |

| Density (calculated) | 1.280 Mg/m³ |

| Absorption Coefficient (μ) | 0.09 mm⁻¹ |

| Final R indices [I > 2σ(I)] | R₁ = 0.049, wR₂ = 0.144 |

| R indices (all data) | R₁ = 0.1062, wR₂ = 0.144 |

| CCDC Number | 2026531 |

Data sourced from Lynch et al., 2020.[1][2][4]

Experimental Protocols

The synthesis, crystallization, and structural determination of ethyl 1H-indole-2-carboxylate involve a series of well-defined experimental procedures.

Synthesis and Crystallization

The synthesis of ethyl 1H-indole-2-carboxylate is typically achieved through the esterification of 1H-indole-2-carboxylic acid. A common method, as described by Lynch et al. (2020), is a modification of an earlier procedure by Terent'ev et al. (1969).[1][2]

Procedure:

-

Acid Chloride Formation: 1H-indole-2-carboxylic acid (0.50 g, 3.1 mmol) is dissolved in thionyl chloride (SOCl₂) (19 ml) at 0°C.[1][2] The mixture is stirred for 1 hour.

-

Solvent Removal: The excess thionyl chloride is removed by rotary evaporation, yielding the crude acyl chloride as an oil.[1][2]

-

Esterification: Absolute ethanol (B145695) (17 ml) is added to the resulting oil at room temperature, and the solution is stirred overnight.[1][2]

-

Isolation and Purification: The resulting solution is vacuum filtered to yield ethyl 1H-indole-2-carboxylate as a beige solid.[1][2] The crude product is then recrystallized from methanol (B129727) to yield the purified product (0.54 g, 93% yield).[1][2]

-

Crystal Growth: X-ray quality crystals are obtained by slow evaporation from a methanol solution.[1][2]

An alternative approach involves the N-alkylation of ethyl 1H-indole-2-carboxylate using aqueous potassium hydroxide (B78521) in acetone (B3395972) to produce various N-substituted derivatives.[5]

X-ray Diffraction Data Collection and Structure Refinement

The crystal structure was determined using single-crystal X-ray diffraction.

Data Collection:

-

A suitable single crystal was mounted on a Rigaku XtaLAB mini diffractometer.[1]

-

Data were collected at a temperature of 170 K using Mo Kα radiation (λ = 0.71073 Å).[1]

-

A total of 5586 reflections were measured, of which 1804 were unique.[1]

Structure Solution and Refinement:

-

The structure was solved using direct methods with SHELXT and refined by full-matrix least-squares on F² using SHELXL.[1]

-

All non-hydrogen atoms were refined anisotropically.

-

Carbon-bound hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[2][3] The hydrogen atom of the N-H group was located in a difference Fourier map and refined freely.[2][3]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and structural determination of ethyl 1H-indole-2-carboxylate.

Caption: Experimental workflow for the synthesis and structural analysis of ethyl 1H-indole-2-carboxylate.

Representative Signaling Pathway for Indole Derivatives

While a specific signaling pathway directly modulated by ethyl 1H-indole-2-carboxylate is not yet fully elucidated, indole derivatives are widely recognized for their potential to act as kinase inhibitors.[2] Kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. The diagram below represents a generic kinase signaling pathway that can be targeted by indole-based inhibitors.

Caption: A representative kinase signaling pathway potentially targeted by indole-based inhibitors.

Biological Relevance and Applications

Indole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities.[2] While ethyl 1H-indole-2-carboxylate itself is often used as a building block in organic synthesis, related indole-2-carboxylate (B1230498) derivatives have shown promise as:

-

Antifungal, antitumor, and anti-inflammatory agents .[2]

-

Cellular inhibitors of kinases .[2]

-

Antagonists for glycine-binding sites .[2]

Furthermore, ethyl 1H-indole-2-carboxylate serves as a reactant for the preparation of various pharmacologically active molecules, including:

-

CRTH2 receptor antagonists

-

Indoleamine 2,3-dioxygenase (IDO) inhibitors

-

Cannabinoid CB1 receptor antagonists

-

Inhibitors of p38 MAP kinase

The detailed understanding of the crystal structure of ethyl 1H-indole-2-carboxylate is crucial for the rational design and development of new therapeutic agents based on the indole scaffold. The planarity of the molecule and the hydrogen bonding capabilities are key features that can be exploited in designing molecules with specific binding properties to biological targets.

References

- 1. iucrdata.iucr.org [iucrdata.iucr.org]

- 2. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl indole-2-carboxylate | C11H11NO2 | CID 73125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]

An In-depth Technical Guide to Ethyl Indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl indole-2-carboxylate (B1230498), a key heterocyclic compound. It covers its fundamental physicochemical properties, detailed synthesis protocols, and its significance as a versatile building block in the synthesis of pharmacologically active molecules.

Physicochemical Properties

Ethyl indole-2-carboxylate is a white to yellow crystalline powder.[1] Its core chemical and physical properties are summarized below, providing essential data for experimental design and chemical synthesis.

| Property | Value | Source |

| Molecular Weight | 189.21 g/mol | [2][3][4] |

| Molecular Formula | C₁₁H₁₁NO₂ | [2][3][4] |

| CAS Number | 3770-50-1 | [2] |

| Melting Point | 122-125 °C | [1][5] |

| Boiling Point | 324.47°C (estimated) | [5] |

| IUPAC Name | ethyl 1H-indole-2-carboxylate | [2] |

| Synonyms | 2-Carbethoxyindole, 2-Ethoxycarbonylindole, Indole-2-carboxylic acid ethyl ester | [2][6] |

Synthesis Protocols

The synthesis of this compound can be achieved through various methods. Two common and effective protocols are detailed below.

A straightforward method involves the esterification of indole-2-carboxylic acid using thionyl chloride and ethanol (B145695).[1][7]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, suspend indole-2-carboxylic acid (1 equivalent) in an excess of thionyl chloride at 0°C with stirring.

-

Activation: Allow the reaction to stir for 1 hour at 0°C. The thionyl chloride converts the carboxylic acid to its more reactive acyl chloride intermediate.

-

Solvent Removal: Remove the excess thionyl chloride under reduced pressure (rotary evaporation).

-

Esterification: To the resulting oil, add absolute ethanol at room temperature and stir the solution overnight.

-

Isolation: The product, ethyl 1H-indole-2-carboxylate, will precipitate as a beige solid. Isolate the solid by vacuum filtration.

-

Purification: Recrystallize the crude product from methanol (B129727) to yield the purified this compound.[7]

The Reissert synthesis is a classic and reliable method for preparing substituted indole-2-carboxylates from o-nitrotoluenes.[8][9]

Experimental Protocol:

-

Condensation: Condense o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a strong base, such as potassium ethoxide in diethyl ether. This reaction forms the corresponding ethyl o-nitrophenylpyruvate.

-

Reductive Cyclization: Subject the resulting ethyl o-nitrophenylpyruvate to reductive cyclization. This can be achieved using various reducing agents, including:

-

Zinc and acetic acid[10]

-

Ferrous sulfate (B86663) and ammonium (B1175870) hydroxide[10]

-

Sodium hydrosulfite[10]

-

-

Workup and Isolation: After the reduction is complete, the catalyst is removed by filtration. The filtrate is then treated with water to precipitate the this compound as a yellow solid.

-

Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Applications in Drug Discovery and Development

This compound serves as a crucial starting material and intermediate in the synthesis of a wide range of biologically active compounds. Its indole (B1671886) scaffold is a common feature in many pharmaceuticals. It is a reactant for the preparation of:

-

CRTH2 receptor antagonists[1]

-

Indoleamine 2,3-dioxygenase (IDO) inhibitors[1]

-

Cannabinoid CB1 receptor antagonists[1]

-

Inhibitors of p38 MAP kinase[1]

-

Antiproliferative agents[1]

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound via the esterification of indole-2-carboxylic acid.

References

- 1. This compound | 3770-50-1 [chemicalbook.com]

- 2. This compound | C11H11NO2 | CID 73125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 1H-Indole-2-carboxylic acid, ethyl ester [webbook.nist.gov]

- 5. This compound CAS#: 3770-50-1 [m.chemicalbook.com]

- 6. This compound 3770-50-1 | TCI AMERICA [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Melting Point of Ethyl Indole-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the physical properties, including the melting point, of ethyl indole-2-carboxylate (B1230498). It includes a detailed experimental protocol for melting point determination and comparative data for related indole (B1671886) compounds.

Core Physical and Chemical Properties

Ethyl indole-2-carboxylate is a chemical compound that appears as a white to yellow crystalline powder.[1][2] It serves as a crucial building block in the synthesis of various biologically active molecules, including antimicrobial agents and inhibitors for enzymes like indoleamine 2,3-dioxygenase (IDO).[2]

Data Presentation: Physical Properties

The following table summarizes the key physical and chemical properties of this compound and selected related compounds for comparison.

| Property | This compound | Ethyl 1-benzyl-1H-indole-2-carboxylate | 1-Allyl-1H-indole-2-carboxylic acid |

| CAS Number | 3770-50-1[1][3] | 31025-46-8 | 175658-00-5 |

| Molecular Formula | C₁₁H₁₁NO₂[3][4] | C₁₈H₁₇NO₂ | C₁₂H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol [3][4] | 279.33 g/mol | 201.21 g/mol |

| Melting Point | 122-125 °C[3][5] (Lit.); 120.0-126.0 °C[1] | 52-53 °C[6] | 178-179 °C[6] |

| Appearance | White to cream to yellow crystals or powder[1][2] | White precipitate[6] | White solid[6] |

Synthesis Workflow

This compound can be synthesized through several routes. One common and efficient laboratory method involves the esterification of indole-2-carboxylic acid. This process typically uses thionyl chloride (SOCl₂) to convert the carboxylic acid into a more reactive acyl chloride intermediate, which then reacts with absolute ethanol (B145695) to yield the final ester product.[2][3][7]

Caption: Synthesis of this compound.

Experimental Protocol: Melting Point Determination

The melting point of an organic solid is a critical physical property used for identification and purity assessment.[8][9] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the range.[8] The following protocol details the capillary method using a standard melting point apparatus.

Materials and Equipment:

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for fine powder)

-

Thermometer

Procedure:

-

Sample Preparation:

-

Place a small amount of the this compound on a clean, dry surface. If the crystals are large, gently crush them into a fine powder using a mortar and pestle.[10]

-

Dip the open end of a capillary tube into the powdered sample.[11]

-

Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end.[11] The packed sample should be approximately 1-2 mm high.[10][12]

-

-

Apparatus Setup:

-

Melting Point Measurement:

-

Turn on the apparatus and set an initial rapid heating rate (e.g., 10°C/minute) to approach the expected melting point of ~122°C.[8][11]

-

When the temperature is about 10-15°C below the expected melting point, reduce the heating rate to approximately 1-2°C per minute.[8][11] A slow heating rate is crucial for an accurate measurement.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.[10]

-

Continue heating slowly and record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[10]

-

-

Data Recording:

-

The melting point is reported as the range from T₁ to T₂.

-

Allow the apparatus to cool completely before performing subsequent measurements. It is standard practice to perform at least two careful determinations to ensure consistency.[8]

-

This detailed guide provides the essential technical information regarding the melting point of this compound, tailored for professionals in scientific research and development.

References

- 1. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. This compound | 3770-50-1 [chemicalbook.com]

- 3. This compound CAS#: 3770-50-1 [m.chemicalbook.com]

- 4. This compound | C11H11NO2 | CID 73125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 吲哚-2-羧酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. pennwest.edu [pennwest.edu]

- 10. byjus.com [byjus.com]

- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Stability and storage of ethyl indole-2-carboxylate

An In-Depth Technical Guide to the Stability and Storage of Ethyl Indole-2-carboxylate (B1230498)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the stability and storage requirements for ethyl indole-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds.[1][2] Adherence to proper handling and storage protocols is critical for maintaining the compound's purity, integrity, and performance in research and development applications.

Executive Summary

This compound is a solid compound that is generally stable under standard ambient conditions. However, like many indole (B1671886) derivatives, it is susceptible to degradation over extended periods, particularly when exposed to light, air (oxidation), and hydrolytic conditions (acidic or basic).[3][4] The primary degradation pathways are the hydrolysis of the ethyl ester to form indole-2-carboxylic acid and the oxidation of the indole ring.[3][4][5] Recommended storage involves refrigeration in a tightly sealed, light-resistant container.[3][6][7] This guide outlines the optimal storage conditions, potential degradation pathways, and detailed experimental protocols for conducting stability assessments.

Physicochemical and Purity Data

The following table summarizes key physical and chemical properties for this compound, compiled from various commercial suppliers.

| Property | Value | References |

| Molecular Formula | C₁₁H₁₁NO₂ | [2][8][9] |

| Molecular Weight | 189.21 g/mol | [2][8][9] |

| CAS Number | 3770-50-1 | [2][8][9] |

| Appearance | Off-white to light yellow/green powder/crystal | [2][10] |

| Melting Point | 116 - 127 °C | [1][2][11] |

| Purity (Assay) | ≥97% | [1][2][11] |

| Synonyms | Indole-2-carboxylic acid ethyl ester, 2-Carbethoxyindole | [2][8][9] |

Recommended Storage and Handling

Proper storage is essential to minimize degradation and ensure the long-term integrity of this compound. The recommendations below are synthesized from supplier data sheets and best practices for related indole compounds.

Storage Conditions

This table provides a summary of recommended storage conditions to maintain the stability of the compound.

| Parameter | Recommendation | Rationale | References |

| Temperature | 2 - 8°C (Refrigerated) | To slow down the rate of potential degradation reactions. | [2][6] |

| Light | Protect from light (Store in an amber vial or dark place) | Indole derivatives can be photosensitive, and light can catalyze oxidative degradation. | [3][6] |

| Atmosphere | Store in a tightly sealed container. | To prevent exposure to moisture and atmospheric oxygen, which can cause hydrolysis and oxidation, respectively. | [3][7] |

| For maximum long-term stability, consider storage under an inert gas (e.g., Argon, Nitrogen). | To provide an extra layer of protection against oxidation, a known degradation pathway for indoles. | [3] | |

| Handling | Use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. | To prevent skin and eye irritation. | [1][7] |

| Handle in a well-ventilated area or fume hood. Avoid creating dust. | To prevent inhalation. | [7] |

Stability Profile and Degradation Pathways

While chemically stable under ideal conditions, this compound can degrade through several mechanisms, primarily hydrolysis and oxidation.[3][4] Understanding these pathways is crucial for developing stability-indicating analytical methods and for interpreting results from stressed samples.

-

Hydrolytic Degradation: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions. Alkaline hydrolysis is a known method to convert this compound into its corresponding carboxylic acid, indole-2-carboxylic acid.[4][5]

-

Oxidative Degradation: The electron-rich indole ring is prone to oxidation.[3] Exposure to atmospheric oxygen, especially when catalyzed by light or trace metal impurities, can lead to the formation of colored degradation products, which may manifest as a change in the material's color from off-white to yellow or brown.[3]

The diagram below illustrates the primary degradation pathways for this compound.

References

- 1. 吲哚-2-羧酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. goldbio.com [goldbio.com]

- 7. nbinno.com [nbinno.com]

- 8. 1H-Indole-2-carboxylic acid, ethyl ester [webbook.nist.gov]

- 9. This compound | C11H11NO2 | CID 73125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound 3770-50-1 | TCI AMERICA [tcichemicals.com]

- 11. 吲哚-2-羧酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of CRTH2 Receptor Antagonists from Ethyl Indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of ethyl indole-2-carboxylate (B1230498) as a starting material for the synthesis of potent antagonists targeting the Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTH2), a key receptor in allergic inflammation.

Introduction

The CRTH2 receptor, also known as DP2, is a G protein-coupled receptor that is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils. It is activated by prostaglandin (B15479496) D2 (PGD2), a major mediator released from mast cells upon allergen stimulation. The interaction between PGD2 and CRTH2 orchestrates a pro-inflammatory cascade, leading to the recruitment and activation of key immune cells involved in the pathophysiology of allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis. Consequently, the development of small molecule antagonists for the CRTH2 receptor is a promising therapeutic strategy for these conditions.

Ethyl indole-2-carboxylate is a versatile and commercially available building block for the synthesis of a variety of indole-based compounds, including a class of potent CRTH2 antagonists. This document outlines the synthetic route from this compound to a representative indole-2-carboxamide antagonist and details the experimental protocols for its biological evaluation.

Synthetic Pathway Overview

The general synthetic strategy involves a two-step process starting from this compound:

-

Hydrolysis: The ethyl ester is hydrolyzed to the corresponding indole-2-carboxylic acid.

-

Amide Coupling: The resulting carboxylic acid is then coupled with a suitable amine to yield the target indole-2-carboxamide CRTH2 antagonist.

Caption: Synthetic workflow for CRTH2 antagonists.

Experimental Protocols

Protocol 1: Synthesis of Indole-2-carboxylic Acid from this compound

Materials:

-

This compound

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol (B145695) (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl, 1M)

-

Distilled water

-

Magnetic stirrer and heating plate

-

Round-bottom flask

-

Condenser

-

Büchner funnel and filter paper

-

pH paper

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of ethanol and water (e.g., 2:1 v/v).

-

Add sodium hydroxide (2-3 equivalents) to the solution.

-

Attach a condenser and heat the mixture to reflux (approximately 80-90 °C) with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate will form.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold distilled water to remove any inorganic salts.

-

Dry the resulting white to off-white solid, indole-2-carboxylic acid, under vacuum. The product can be used in the next step without further purification if the purity is deemed sufficient by NMR or LC-MS.

Protocol 2: Synthesis of a Representative Indole-2-carboxamide CRTH2 Antagonist

This protocol describes the synthesis of a generic N-aryl indole-2-carboxamide, a common scaffold for CRTH2 antagonists.

Materials:

-

Indole-2-carboxylic acid (from Protocol 1)

-

A substituted aniline (B41778) (e.g., 4-isopropylaniline) (1 equivalent)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents)

-

DIPEA (N,N-Diisopropylethylamine) (2-3 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Magnetic stirrer

-

Round-bottom flask

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add indole-2-carboxylic acid (1 equivalent) and the substituted aniline (1 equivalent).

-

Dissolve the solids in anhydrous DMF.

-

Add DIPEA (2-3 equivalents) to the solution and stir for 5-10 minutes at room temperature.

-

Add HATU (1.1 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure indole-2-carboxamide.

Biological Evaluation of CRTH2 Antagonists

The following are key in vitro assays to characterize the pharmacological activity of the synthesized indole-2-carboxamide antagonists at the CRTH2 receptor.

CRTH2 Receptor Signaling Pathway

Caption: CRTH2 receptor signaling cascade.

Protocol 3: Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the synthesized compound for the CRTH2 receptor.

Materials:

-

Membranes from cells stably expressing human CRTH2 (e.g., HEK293 or CHO cells)

-

[³H]-PGD₂ (radioligand)

-

Synthesized indole-2-carboxamide antagonist

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Non-specific binding control (e.g., 10 µM unlabeled PGD₂)

-

96-well plates

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the synthesized antagonist in the assay buffer.

-

In a 96-well plate, combine the cell membranes, [³H]-PGD₂ (at a concentration near its Kd), and either the vehicle (for total binding), non-specific binding control, or the antagonist at various concentrations.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific binding of [³H]-PGD₂) by non-linear regression analysis of the competition binding curve.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4: Calcium Mobilization Assay

This functional assay measures the ability of the antagonist to block PGD₂-induced increases in intracellular calcium.

Materials:

-

Cells stably expressing human CRTH2 (e.g., HEK293 or CHO cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

PGD₂

-

Synthesized indole-2-carboxamide antagonist

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

96- or 384-well black, clear-bottom plates

-

Fluorescence plate reader with an injection system

Procedure:

-